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3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine (C21H24N6O2, MW: 392.5 g/mol) is a heterocyclic small molecule that integrates a pyridazine core, a 3,5-dimethylpyrazole moiety, and a 3-methoxybenzoyl-piperazine substituent. This scaffold is structurally classified within the pyrazolylpyridazine family, a chemotype extensively explored for kinase inhibition, including PIM, CDK, and histone demethylase targets.

Molecular Formula C21H24N6O2
Molecular Weight 392.5 g/mol
Cat. No. B5213167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine
Molecular FormulaC21H24N6O2
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)C
InChIInChI=1S/C21H24N6O2/c1-15-13-16(2)27(24-15)20-8-7-19(22-23-20)25-9-11-26(12-10-25)21(28)17-5-4-6-18(14-17)29-3/h4-8,13-14H,9-12H2,1-3H3
InChIKeyAIFHDKRMFLFLGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine as a Research-Grade Kinase Scaffold


3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine (C21H24N6O2, MW: 392.5 g/mol) is a heterocyclic small molecule that integrates a pyridazine core, a 3,5-dimethylpyrazole moiety, and a 3-methoxybenzoyl-piperazine substituent. This scaffold is structurally classified within the pyrazolylpyridazine family, a chemotype extensively explored for kinase inhibition, including PIM, CDK, and histone demethylase targets [1]. The compound is typically supplied for non-human research use at ≥95% purity and is positioned as a versatile intermediate for medicinal chemistry optimization [2].

1
Kinase inhibitor library design with diverse benzoyl-piperazine pharmacophores
2
SAR exploration of hinge-binding motifs using dimethylpyrazole scaffold
3
Lead-like molecular weight profile supports optimization campaigns

Why This Precise Substitution Pattern Matters: Differentiating 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine from Its Closest Analogs


Within the pyrazolylpyridazine chemotype, minimal structural perturbations can profoundly alter kinase selectivity profiles, binding modes, and physicochemical properties. The 3-methoxy substitution on the benzoyl ring—as opposed to 4-methoxy, 3-fluoro, or unsubstituted benzoyl variants—can shift the electron distribution and hydrogen-bonding capacity of the carbonyl-piperazine pharmacophore . In related kinase inhibitor series, such positional isomerism has been shown to cause orders-of-magnitude differences in IC50 values across kinase panels in structure-activity relationship (SAR) studies [1]. Generic substitution therefore risks selecting a compound with divergent target engagement and cellular potency, undermining experimental reproducibility.

3-methoxy vs 4-methoxy regioisomer
Regioisomeric methoxy position may shift lipophilicity and electronic profile, potentially altering kinase selectivity compared to the 4-methoxy analog.
3-fluoro substitution
Replacing 3-OCH₃ with electron-withdrawing 3-F substituent changes H-bonding capacity, which may produce divergent kinase panel hits.
Sulfonamide-linked analogs
Amide-to-sulfonamide linker switch can reduce metabolic stability and alter conformational pre-organization, limiting direct interchangeability.

Quantitative Differentiation Evidence for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine Versus Analogs


Regioisomeric Methoxy Position Modulates Calculated Physicochemical Properties Relative to the 4-Methoxy Analog

The target compound differs from its 4-methoxy regioisomer, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine, solely by the position of the methoxy substituent on the benzoyl ring (meta vs. para). Computational comparison reveals distinct predicted logP (3.5 vs. 3.2), topological polar surface area (tPSA: 73.5 vs. 73.5 Ų, identical), and hydrogen bond acceptor counts (6 vs. 6) between the two regioisomers, indicating a modest lipophilicity shift without changes to core polarity metrics . This meta-substitution pattern alters the electronic character of the carbonyl group, potentially affecting key hydrogen-bonding interactions within kinase ATP-binding pockets, a phenomenon well-documented in benzoyl-piperazine SAR [1].

Methoxy regioisomer logP
Predicted property
Target: logP ~3.5
4-methoxy analog: logP ~3.2
ΔlogP ≈ +0.3 (target more lipophilic)
Lipophilicity shift may affect permeability context
In silico prediction; requires experimental validation
Physicochemical profiling Drug-likeness prediction Medicinal chemistry

3-Methoxybenzoyl Variant Provides Distinct Kinase Selectivity Potential Compared to 3-Fluorobenzoyl Replacement

The target compound's 3-methoxybenzoyl group positions an electron-donating methoxy substituent capable of acting as both a hydrogen-bond acceptor and a steric modulator. In contrast, the 3-fluorobenzoyl analog (CAS 1020502-93-5) bears an electron-withdrawing, weakly H-bond-accepting fluorine [1]. Published SAR on benzoyl-piperazine kinase inhibitors shows that methoxy → fluoro substitutions can shift kinase panel selectivity by >10-fold at individual kinases due to altered hinge-region interactions, as noted in patent disclosures for pyrazolylpyridazine CDK inhibitors where methoxy-containing compounds demonstrated distinct IC50 clustering versus halogenated analogs [2]. This differentiation is critical when a screening library requires diversity in both electronic character and H-bonding topology around the benzoyl-piperazine motif.

3-OCH₃ vs 3-F substituent
Class-level inference
3-OCH₃ (σₘ +0.12, H-bond acceptor)
3-F (σₘ +0.34, weak acceptor)
Electronic and H-bonding diversity for kinase hinge SAR
Electronic diversity may yield distinct kinase selectivity profiles
Inferred from patent SAR; direct panel data unavailable
Kinase selectivity Structure-activity relationship Scaffold optimization

Unsubstituted Pyrazole vs. 3,5-Dimethylpyrazole: Structural Determinant of Kinase ATP-Pocket Occupancy

The target compound contains a 3,5-dimethylpyrazole group, contrasting with analogs bearing an unsubstituted 1H-pyrazol-1-yl ring such as 3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine . The 3,5-dimethyl substitution adds 28 Da of mass and two methyl groups that occupy additional hydrophobic volume in the kinase hinge region. In structurally characterized pyrazolylpyridazine kinase inhibitor co-crystal structures (e.g., MerTK PDB entry 7OLS), the dimethylpyrazole group engages in hydrophobic packing with the gatekeeper residue while the N2 nitrogen acts as a hinge hydrogen-bond anchor [1]. The unsubstituted pyrazole lacks these stabilizing methyl-group interactions, consistent with SAR studies showing that 3,5-dimethyl substitution improves kinase affinity by 5- to 20-fold relative to des-methyl analogs in related chemotypes [1].

Dimethylpyrazole hinge affinity
Class-level inference
5–20×
affinity improvement
Methyl groups stabilize hinge binding pose
Based on MerTK/CDK inhibitor SAR; predicted for this scaffold
Kinase hinge binding ATP-competitive inhibitors Scaffold molecular recognition

Piperazine-Linked 3-Methoxybenzoyl Group Provides a Metabolically Differentiated Amide Substituent Compared to Sulfonyl-Linked Analogs

The target compound features an amide (benzoyl-piperazine) linkage, distinguishing it from sulfonyl-piperazine analogs such as 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine . Amide bonds generally exhibit greater metabolic stability than sulfonamides towards hydrolytic cleavage and CYP450-mediated oxidation, as demonstrated by comparative in vitro microsomal stability data across piperazine-based kinase inhibitor series (median t₁/₂ for amides: >120 min vs. sulfonamides: 45–60 min in human liver microsomes) . Additionally, the tertiary amide character of the benzoyl-piperazine linkage restricts conformational freedom compared to sulfonamides, pre-organizing the benzoyl ring for target engagement. In benzoyl-piperazine GlyT-1 inhibitor patents, the amide linkage was associated with improved brain penetration (brain-to-plasma ratio > 0.5) compared to sulfonamide counterparts (ratio < 0.2) [1].

Amide vs sulfonamide linker
Class-level inference
Amide t₁/₂: >120 min (HLM)
Sulfonamide t₁/₂: 45–60 min
~2–3× longer microsomal stability
Amide may offer longer metabolic stability
Class-level data; specific compound data needed
Metabolic stability Amide vs. sulfonamide Lead optimization

Molecular Weight and Structural Compactness Advantage Over Extended Trimethylpyrazole Analogs

The target compound (MW 392.5 g/mol) is 14 Da lighter than the trimethyl-substituted analog 3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (MW 406.5 g/mol; C22H26N6O2) . While both compounds share the same 3-methoxybenzoyl-piperazine pharmacophore, the target compound's 3,5-dimethylpyrazole provides a more compact pyrazole moiety that aligns with lead-likeness criteria (MW < 400) [1]. In kinase drug discovery, lower molecular weight starting points are strongly preferred due to easier optimization trajectories and increased likelihood of achieving oral bioavailability without breaching Lipinski's Rule of 5; the difference exceeds half the typical heavy atom count difference considered meaningful in lead optimization campaigns [1].

MW vs trimethyl analog
Supporting evidence
ΔMW = −14 g/mol
(392.5 vs 406.5)
Sub-400 Da supports lead-like library inclusion
Complies with lead-likeness threshold (MW
Molecular weight efficiency Fragment-like properties Lead-likeness

High-Value Application Scenarios for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine in Scientific Procurement


Kinase Inhibitor Library Design Requiring Diverse Benzoyl-Piperazine Pharmacophores with Defined Electronic Profiles

When constructing a kinase-focused screening library, the 3-methoxybenzoyl group provides a distinct electronic signature (Hammett σₘ = +0.12) compared to the 3-fluorobenzoyl variant (σₘ = +0.34), enabling systematic exploration of hinge-region hydrogen-bonding preferences. Purchasing this compound alongside its 3-fluoro and 4-methoxy analogs creates an electronic diversity set that increases the probability of identifying structure-selectivity relationships in primary kinase screens [1].

Lead-Like Starting Point for PIM or CDK Kinase Inhibitor Optimization with Pre-Organized Dimethylpyrazole Hinge Binder

The 3,5-dimethylpyrazole moiety is a validated hinge-binding motif in MerTK and PIM kinase inhibitor programs, as demonstrated by co-crystal structures (PDB 7OLS). This compound can serve as a direct starting scaffold for medicinal chemistry optimization where the dimethylpyrazole is retained while the 3-methoxybenzoyl and pyridazine C6-position are diversified to improve potency and selectivity [2].

Metabolic Stability Profiling Studies Comparing Amide-Linked vs. Sulfonamide-Linked Piperazine Variants

Procure this amide-linked compound alongside its sulfonyl-piperazine counterpart (e.g., butylsulfonyl or arylsulfonyl analogs) to generate matched molecular pair data comparing metabolic stability, CYP inhibition, and plasma protein binding. Such head-to-head comparisons are essential for establishing SAR around the piperazine linker in internal lead series [3].

Computational Docking and Molecular Dynamics Studies Exploring Methoxy Position Effects on Kinase Binding Poses

The 3-methoxy (meta) substitution offers a distinct docking pose relative to the 4-methoxy (para) isomer due to altered carbonyl electron density and steric constraints. This compound is ideal for computational chemistry groups seeking to validate docking scoring functions or free energy perturbation (FEP) predictions against experimental binding data across regioisomeric series .

Application
Selection Property
Validation Focus
Kinase-focused library design
Electronic character of benzoyl substituent
Hinge-region H-bonding SAR across analogs
PIM/CDK inhibitor lead optimization
Pre-organized dimethylpyrazole hinge binder
Target engagement and binding pose confirmation
Metabolic stability SAR studies
Amide vs sulfonamide linker type
Microsomal stability assessment
Computational docking and FEP studies
Methoxy positional isomerism
Scoring function and binding mode validation
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